
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE typically involves the reaction of 2-chloropyridine with methylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at a low temperature, usually around 0°C, and then allowed to warm to room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridines with different functional groups.
Applications De Recherche Scientifique
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE has several scientific research applications:
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE involves its role as a directing group in catalytic reactions. The compound coordinates with metal catalysts, such as cobalt, to facilitate the activation of C-H bonds. This coordination enhances the reactivity and selectivity of the reactions, leading to the formation of desired products with high regioselectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methylhydrazinyl)pyridine: Similar structure but lacks the methyl group at the 3-position.
3-Methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain catalytic reactions.
Uniqueness
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is unique due to the presence of both the methyl and hydrazinyl groups, which confer distinct chemical properties. This combination allows it to act as an effective bidentate directing group in catalytic reactions, enhancing its utility in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-methyl-1-(3-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-6-4-3-5-9-7(6)10(2)8/h3-5H,8H2,1-2H3 |
Clé InChI |
DLSSJBVOUGLFKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






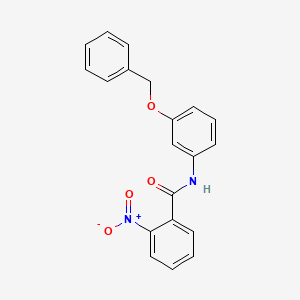
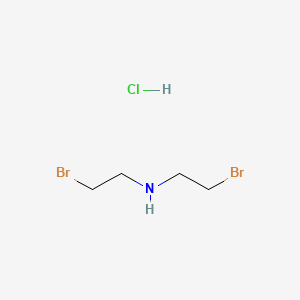
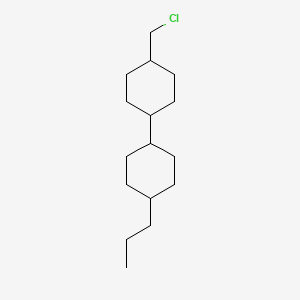
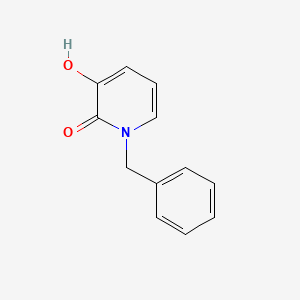
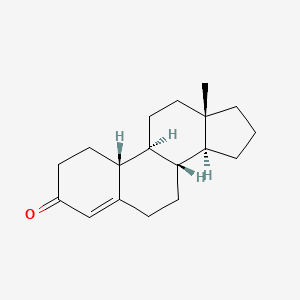
![1,3,7-Trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B8336802.png)

![5-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2,4-thiazolidinedione](/img/structure/B8336830.png)


